molecular formula C21H25NO4S B2464814 Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 392249-72-8

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2464814
CAS No.: 392249-72-8
M. Wt: 387.49
InChI Key: HAVZRLAJGARWHR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a phenoxypropanamide moiety[_{{{CITATION{{{1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b ](https://wwwsmoleculecom/products/s2753240){{{CITATION{{{_1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene core[_{{{CITATION{{{1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob .... One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring[{{{CITATION{{{2{Synthesis of indole derivatives as prevalent moieties present in ](https://pubsrscorg/en/content/articlehtml/2021/ra/d1ra05972f){{{CITATION{{{2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_3{Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5 ...](https://onlinelibrary.wiley.com/doi/epdf/10.1002/vjch.202100193).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Material Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties[_{{{CITATION{{{_1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob .... It serves as a building block for creating new materials with specific mechanical and chemical characteristics.

Biology and Medicine: In biological research, Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is explored for its potential as a therapeutic agent. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the chemical industry, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it valuable for developing new chemical entities with diverse applications.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities but has different substituents, leading to distinct chemical properties and biological activities.

  • Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

Properties

IUPAC Name

ethyl 6-methyl-2-(3-phenoxypropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-16-10-9-14(2)13-17(16)27-20(19)22-18(23)11-12-26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZRLAJGARWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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